(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride
Overview
Description
“(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H8ClF3N2 and a molecular weight of 212.6 g/mol . It is used in various chemical reactions and has specific safety precautions associated with its use .
Molecular Structure Analysis
The molecular structure of “(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride” consists of a pyridine ring with a trifluoromethyl group at the 6-position and a methanamine group at the 3-position .Physical And Chemical Properties Analysis
“(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
- Schiff bases of 3-aminomethyl pyridine, including derivatives related to (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, have been synthesized and assessed for anticonvulsant activity. These compounds exhibit significant seizures protection and have been structurally confirmed through various spectroscopic methods (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes, including those with ligands related to (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, have shown notable photocytotoxicity in red light to various cell lines and have been utilized in cellular imaging (Basu et al., 2014).
- Another study on Iron(III) complexes with pyridoxal Schiff bases, including derivatives of (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, demonstrates their enhanced cellular uptake and significant photocytotoxicity in cancer cells (Basu et al., 2015).
Synthesis of Novel Derivatives and Applications in Chemistry
- The synthesis of novel imidazo[1,5-a]pyridine derivatives starting from compounds including (6-(Trifluoromethyl)pyridin-3-yl)methanamine shows potential in developing new chemical entities (Mihorianu et al., 2010).
- Pincer palladacycles, synthesized using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, have been evaluated for catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).
Detection of Anions and Photophysical Properties
- A study focusing on tri-(2-picolyl)amine-modified triarylborane, similar in structure to (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, has revealed its potential in effectively detecting and discriminating cyanide and fluoride anions in aqueous solution (Zhang et al., 2019).
Anticancer Activity
- Novel pyridine bearing biologically active derivatives, including those related to (6-(Trifluoromethyl)pyridin-3-yl)methanamine, have been synthesized and showed promising anticancer activities against various cancer cell lines (Hafez & El-Gazzar, 2020).
Applications in Coordination Chemistry
- A review of the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, similar to (6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, has highlighted their use in biological sensing and in iron complexes with unique properties (Halcrow, 2005).
Safety And Hazards
This compound has specific safety precautions associated with its use. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be handled under inert gas and protected from moisture .
properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-2-1-5(3-11)4-12-6;/h1-2,4H,3,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBGXWQUSGRMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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